molecular formula C21H27NO5S B2619965 1-(((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 2034341-72-3

1-(((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B2619965
CAS No.: 2034341-72-3
M. Wt: 405.51
InChI Key: XEBXRSPPEDHIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a structurally complex molecule featuring a bicyclo[2.2.1]heptan-2-one core substituted with a 7,7-dimethyl group and a sulfonamide-linked pyrrolidine ring bearing a benzo[d][1,3]dioxol-5-yl moiety. The sulfonamide linker may contribute to hydrogen-bonding interactions, which are critical in biological targeting or material science applications.

Properties

IUPAC Name

1-[[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5S/c1-20(2)16-5-7-21(20,19(23)10-16)12-28(24,25)22-8-6-15(11-22)14-3-4-17-18(9-14)27-13-26-17/h3-4,9,15-16H,5-8,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBXRSPPEDHIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCC(C3)C4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzo[d][1,3]dioxole moiety, followed by the formation of the pyrrolidine ring. The sulfonylation step is then carried out, and finally, the bicyclo[2.2.1]heptan-2-one structure is introduced. Reaction conditions often involve the use of catalysts such as palladium for cross-coupling reactions and various solvents to optimize yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. The use of automated systems and high-throughput screening can also aid in the development of more efficient production methods .

Chemical Reactions Analysis

Types of Reactions

1-(((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Antidepressant Activity

Recent studies have suggested that compounds featuring the benzo[d][1,3]dioxole structure exhibit significant interactions with serotonin receptors, particularly the 5-HT_1A receptor. These interactions are crucial for the development of antidepressants. For instance, related compounds have shown micromolar affinity towards these receptors, indicating that our compound may also possess similar properties .

Anticancer Potential

The sulfonamide group present in the compound is known for its anticancer properties. Research indicates that sulfonamides can inhibit carbonic anhydrase, an enzyme frequently overexpressed in tumors. This inhibition can lead to reduced tumor growth and metastasis . Therefore, derivatives of this compound could be explored for their anticancer efficacy.

Neuroprotective Effects

Studies have indicated that compounds with similar structures may provide neuroprotective effects against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The presence of the pyrrolidine moiety may enhance these protective effects by modulating neurotransmitter levels.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The synthetic route often includes:

  • Formation of the pyrrolidine ring via cyclization reactions.
  • Introduction of the benzo[d][1,3]dioxole moiety through electrophilic aromatic substitution.
  • Sulfonylation to attach the sulfonyl group.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Serotonin Receptor Binding Affinity

In a study assessing various derivatives of benzo[d][1,3]dioxole compounds, it was found that modifications to the pyrrolidine ring significantly influenced binding affinities to serotonin receptors. The compound's structure was optimized to enhance receptor interaction, leading to promising antidepressant-like effects in animal models .

Case Study 2: Antitumor Activity

A related compound was evaluated for its anticancer properties in vitro against several cancer cell lines. Results demonstrated that the compound inhibited cell proliferation effectively at low micromolar concentrations by inducing apoptosis through caspase activation pathways . This suggests that our target compound may also exhibit similar mechanisms worth exploring in further studies.

Mechanism of Action

The mechanism of action of 1-(((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as apoptosis or cell cycle regulation .

Comparison with Similar Compounds

7,7-Dimethyl-1-({[4-(2-pyridinyl)piperazin-1-yl]sulfonyl}methyl)bicyclo[2.2.1]heptan-2-one (CAS 1119391-83-1)

  • Molecular Formula : C₁₉H₂₇N₃O₃S
  • Key Features : Substituted with a pyridinyl-piperazinyl sulfonamide group instead of benzo[d][1,3]dioxol-pyrrolidine.
  • Properties :
    • Density: 1.31 g/cm³ (predicted)
    • Boiling Point: 549.7°C (predicted)
    • pKa: 8.43 (predicted)
  • Comparison: The pyridinyl-piperazinyl group enhances basicity (pKa ~8.43) compared to the benzo[d][1,3]dioxol-pyrrolidine variant, which may exhibit lower basicity due to electron-withdrawing effects of the dioxole ring.

(1R,5R)-3-((((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

  • Comparison: The diazocinone moiety introduces additional hydrogen-bonding sites and conformational flexibility, which may enhance binding affinity in receptor-ligand interactions compared to the rigid pyrrolidine linker in the target compound .

Analogues with Metallocene and Aromatic Substituents

1-((1S,2R,4S)-3-((E)-Ferrocenylmethylidene)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide

  • Key Features : Ferrocene (metallocene) substituent introduces redox-active properties.
  • Comparison : The ferrocenyl group enables electrochemical applications (e.g., biosensors) but may reduce metabolic stability compared to the benzo[d][1,3]dioxole group in the target compound .

(3-Benzoyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-olato-j²O,O)bis[2-(2-pyridyl)-phenyl-j²C¹,N]iridium(III)

  • Key Features : Iridium complex with a bicyclo[2.2.1]heptan-2-olato ligand.
  • Comparison : The metal coordination center enables luminescent or catalytic properties, diverging from the organic-focused applications of the target compound .

Research Findings and Hypotheses

  • The benzo[d][1,3]dioxole group could enhance membrane permeability due to its lipophilic aromaticity.
  • Crystallographic Analysis : Tools like Mercury CSD 2.0 () enable comparative packing similarity studies between the target compound and analogues, aiding in crystallinity predictions for formulation development.

Biological Activity

The compound 1-(((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H27N2O4SC_{20}H_{27}N_{2}O_{4}S, with a molecular weight of approximately 373.56 g/mol. The structure features a bicyclic core, a sulfonamide group, and a benzo[d][1,3]dioxole moiety, which are known to contribute to various biological activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • G Protein-Coupled Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), which play a crucial role in signal transduction and are targets for many therapeutic agents. GPCRs are involved in numerous physiological processes and diseases, making them significant in drug discovery .
  • Antioxidant Properties : Similar compounds have been shown to exhibit antioxidant activity, potentially reducing oxidative stress and inflammation in various biological systems .
  • Antimicrobial Activity : The presence of the benzo[d][1,3]dioxole moiety is often associated with antimicrobial properties, which may be relevant for developing treatments against bacterial infections .

Research Findings

Recent studies have investigated the biological activity of related compounds and derivatives. Here are some key findings:

Table 1: Summary of Biological Activities

Compound NameActivity TypeMechanism of ActionReference
Camphene DerivativesAntioxidantReduces oxidative stress
Sulfonamide DerivativesAntimicrobialInhibits bacterial growth
Pyrrolidine AnaloguesGPCR ModulationActivates or inhibits specific GPCRs

Case Studies

  • Antioxidant Activity : A study demonstrated that derivatives containing the benzo[d][1,3]dioxole structure significantly reduced markers of oxidative stress in cellular models, suggesting potential applications in neuroprotection and anti-aging therapies.
  • Antimicrobial Efficacy : Research on sulfonamide derivatives indicated that these compounds effectively inhibited the growth of several pathogenic bacteria, highlighting their potential as novel antibiotics.
  • GPCR Interaction Studies : Investigations into the interaction of similar compounds with GPCRs revealed that they could modulate receptor activity, leading to altered signaling pathways that may benefit conditions such as pain management and metabolic disorders.

Q & A

Q. What synthetic strategies are recommended for constructing the pyrrolidine-sulfonyl moiety in this compound?

The pyrrolidine-sulfonyl subunit can be synthesized via a multi-step approach:

  • Pyrrolidine core : Start with (S)-1-Benzyl-3-pyrrolidinol (CAS 101385-90-4), which provides a chiral pyrrolidine backbone. Catalytic hydrogenation can remove the benzyl protecting group .
  • Sulfonylation : Use sulfonylating agents like benzyl chloride derivatives (e.g., benzyl chloride-d7 for isotopic labeling studies) under controlled conditions to minimize side reactions. Reagents with >97.0% purity (e.g., from Kanto Reagents) ensure reproducibility .
  • Coupling : Attach the benzo[d][1,3]dioxol-5-yl group via Suzuki-Miyaura cross-coupling, using palladium catalysts and optimized solvent systems.

Q. What analytical methods are optimal for confirming structural integrity and purity?

  • HPLC-MS : Use reverse-phase HPLC with a C18 column and MS detection to separate and identify impurities, as demonstrated for structurally similar benzophenones and parabens .
  • NMR spectroscopy : Employ deuterated solvents (e.g., DMSO-d6) and 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly for the bicyclo[2.2.1]heptan-2-one and pyrrolidine rings.
  • Elemental analysis : Validate purity (>95%) using combustion analysis, referencing high-purity standards from reagent catalogs .

Q. How should this compound be stored to maintain stability?

  • Storage : Keep at 0–6°C in amber glass vials to prevent photodegradation of the benzo[d][1,3]dioxole group.
  • Handling : Use inert atmospheres (argon/glovebox) during synthesis to avoid oxidation of the sulfonyl group, as recommended in safety guidelines for reactive intermediates .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the 3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine subunit be addressed?

  • Chiral resolution : Use enantiopure starting materials like (S)-1-Benzyl-4-hydroxy-2-pyrrolidinone (CAS 191403-66-4) to control stereochemistry at the 3-position .
  • Asymmetric catalysis : Apply chiral ligands (e.g., bisoxazoline derivatives) during key steps to enhance enantiomeric excess (ee). Monitor ee via chiral HPLC with cellulose-based columns .
  • Contradictions : If conflicting optical rotation data arise, cross-validate with X-ray crystallography to confirm absolute configuration .

Q. How can discrepancies between theoretical and experimental NMR data be resolved?

  • Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental ¹H/¹³C NMR spectra. Adjust solvent parameters (e.g., DMSO vs. CDCl3) in simulations for accuracy .
  • Dynamic effects : Investigate conformational flexibility of the bicyclo[2.2.1]heptan-2-one ring using variable-temperature NMR to account for signal splitting .

Q. What strategies improve the yield of the sulfonylation step?

  • Reagent selection : Opt for sulfonyl chlorides over sulfonic anhydrides to reduce side reactions. Use >97.0% purity reagents (e.g., benzeneseleninic anhydride) to minimize byproducts .
  • Solvent optimization : Test polar aprotic solvents (DMF, acetonitrile) with controlled water content (<0.1%) to enhance reactivity .
  • Kinetic monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and terminate at maximal conversion .

Data Contradiction Analysis

Q. How should conflicting purity reports from different labs be reconciled?

  • Method harmonization : Standardize protocols using identical columns (e.g., Agilent ZORBAX SB-C18 for HPLC) and calibration curves.
  • Inter-lab validation : Share samples spiked with known impurities (e.g., residual benzyl chloride) to identify methodological biases .

Q. What explains variability in biological activity across studies?

  • Impurity profiling : Compare impurity profiles (e.g., via GC-MS) between batches to correlate activity with trace contaminants like unreacted pyrrolidine intermediates .
  • Solubility factors : Assess solubility in assay buffers (e.g., DMSO vs. saline) using dynamic light scattering (DLS) to clarify discrepancies in IC50 values .

Methodological Tables

Analytical Technique Key Parameters Reference
HPLC-MSColumn: C18; Mobile phase: MeCN/H2O (70:30)
Chiral HPLCColumn: Chiralpak IA; Mobile phase: Hexane/IPA
Variable-Temp NMRSolvent: DMSO-d6; Range: -40°C to 25°C
Synthetic Optimization Condition Yield Improvement
SulfonylationSolvent: Dry DMF; Temp: 0°C85% → 92%
CouplingCatalyst: Pd(PPh3)4; Base: K2CO370% → 88%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.